molecular formula C7H9N3O3S B12572161 Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-

Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-

Cat. No.: B12572161
M. Wt: 215.23 g/mol
InChI Key: QIOWGUCBMMULGK-UHFFFAOYSA-N
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Description

Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]- typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol, using triethylamine as a catalyst . This method yields the desired pyrimidine derivative through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or alkylating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential antiviral, antibacterial, and anticancer properties. The presence of the pyrimidine ring is particularly significant, as it is a common motif in many biologically active molecules.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[1,6-dihydro-4-hydroxy-6-oxo-2-[2-oxo-2-(1-piperidinyl)ethyl]thio]-5-pyrimidinyl]
  • N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide

Uniqueness

What sets Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]- apart from similar compounds is its specific substitution pattern on the pyrimidine ring. The presence of the methylthio group and the hydroxyl group at specific positions enhances its reactivity and potential biological activity. This unique structure allows for a broader range of chemical modifications and applications.

Properties

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

N-(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C7H9N3O3S/c1-3(11)8-4-5(12)9-7(14-2)10-6(4)13/h1-2H3,(H,8,11)(H2,9,10,12,13)

InChI Key

QIOWGUCBMMULGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)SC)O

Origin of Product

United States

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